N-methyl-N-(4-methylbenzyl)glycine

説明

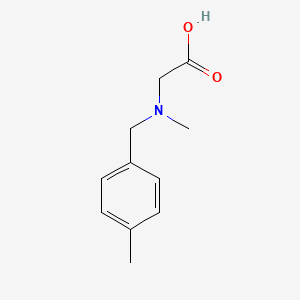

Structure

3D Structure

特性

IUPAC Name |

2-[methyl-[(4-methylphenyl)methyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9-3-5-10(6-4-9)7-12(2)8-11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUDWFJICPXCJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Technical Guide on N-Methyl-N-(4-methylbenzyl)glycine: Chemical Properties and Analytical Workflows

Executive Summary

In the rapidly evolving landscape of drug discovery, peptidomimetics bridge the gap between small molecules and large biologics. N-methyl-N-(4-methylbenzyl)glycine , a highly specialized N,N-disubstituted amino acid, serves as a critical building block in the synthesis of proteolytically stable peptoids and targeted therapeutics. This technical whitepaper provides an in-depth analysis of its physicochemical properties, molecular weight characteristics, and the mechanistic rationale for its use in drug development. Furthermore, it establishes self-validating experimental protocols for its handling and analytical characterization.

Structural Chemistry and Physicochemical Properties

Structurally, N-methyl-N-(4-methylbenzyl)glycine is a derivative of sarcosine (N-methylglycine) where the amine nitrogen is further alkylated with a 4-methylbenzyl (p-xylyl) group. Commercially, this compound is predominantly synthesized and isolated as a hydrochloride salt to prevent oxidative degradation and improve shelf-life ()[1].

Understanding the distinction between the free base and the salt form is critical for accurate stoichiometric calculations during solid-phase peptide synthesis (SPPS) or assay preparation.

Table 1: Physicochemical Properties Summary

| Property | Free Base | Hydrochloride Salt |

| Chemical Formula | C₁₁H₁₅NO₂ | C₁₁H₁₆ClNO₂ |

| Molecular Weight | 193.24 g/mol | 229.70 g/mol |

| Monoisotopic Mass | 193.11028 Da | N/A |

| CAS Number | N/A | 1609402-80-3 |

Mechanistic Insights: The Role of N-Alkylation in Peptidomimetics

Native peptides often suffer from poor oral bioavailability and rapid clearance due to enzymatic degradation in the gastrointestinal tract and blood serum. The strategic incorporation of N-alkylated glycines (peptoids) is a foundational method to engineer proteolytic resistance ()[2].

When N-methyl-N-(4-methylbenzyl)glycine is incorporated into a peptide backbone, it introduces two critical mechanistic advantages:

-

Hydrogen Bond Disruption: The tertiary amide formed during coupling lacks an amide proton (N-H). This eliminates the hydrogen bond donor capacity necessary for recognition and cleavage by standard proteases (e.g., trypsin, pepsin).

-

Conformational Restriction: The steric bulk of the 4-methylbenzyl moiety severely restricts the ϕ and ψ dihedral angles of the backbone. This steric hindrance physically blocks protease active sites and locks the peptidomimetic into specific, high-affinity conformations ()[3].

Logical flow of how N-alkylation confers proteolytic stability and bioavailability.

Experimental Protocols and Analytical Workflows

As a Senior Application Scientist, I emphasize that experimental reproducibility relies on understanding the causality behind each methodological step. The following protocols are designed as self-validating systems.

Protocol 1: Preparation of 10 mM Stock Solution for Synthesis

Objective: Create a standardized, neutralized stock solution of N-methyl-N-(4-methylbenzyl)glycine for coupling in Solid-Phase Peptide Synthesis (SPPS).

-

Step 1: Mass Calculation & Weighing. Weigh exactly 22.97 mg of the hydrochloride salt (CAS: 1609402-80-3).

-

Causality: You must use the MW of the HCl salt (229.70 g/mol ) rather than the free base (193.24 g/mol ). Failing to account for the chloride counterion results in a ~15.8% deficit in molarity, inevitably leading to incomplete coupling reactions and truncated peptide sequences[1].

-

-

Step 2: Solvent Dissolution. Dissolve the powder in 10 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Causality: DMF is a highly polar aprotic solvent that effectively solubilizes the lipophilic 4-methylbenzyl group while remaining strictly compatible with standard SPPS coupling reagents (e.g., HATU, DIC).

-

-

Step 3: Base Neutralization. Add 1.2 equivalents (12 mM) of N,N-Diisopropylethylamine (DIPEA).

-

Causality: The tertiary amine base neutralizes the hydrochloride counterion, liberating the free carboxylic acid. This step is a self-validating prerequisite; without neutralization, subsequent activation by coupling reagents will fail.

-

Protocol 2: LC-MS/MS Characterization Workflow

Objective: Verify the structural integrity and purity of the compound using liquid chromatography-tandem mass spectrometry.

-

Step 1: Sample Dilution. Dilute the stock to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid (FA).

-

Causality: The 0.1% FA lowers the pH, ensuring complete protonation of the tertiary amine. This maximizes the yield of the [M+H]⁺ precursor ion at m/z 194.12 during positive electrospray ionization (ESI+) ()[4].

-

-

Step 2: Chromatographic Separation. Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) using a rapid gradient from 5% to 95% Acetonitrile over 5 minutes.

-

Causality: The hydrophobic 4-methylbenzyl moiety dictates strong retention on the non-polar C18 stationary phase. The rapid organic gradient ensures a sharp, symmetrical peak, preventing band broadening.

-

-

Step 3: CID Fragmentation. Isolate the precursor ion (m/z 194.12) and apply a collision energy of 15–25 eV for Collision-Induced Dissociation (CID).

-

Causality: CID systematically fragments the molecule. The resulting product ions (e.g., loss of the benzyl group or carboxylic acid) provide a unique, self-validating structural fingerprint that confirms the identity of the N-substituents.

-

Step-by-step LC-MS/MS analytical workflow for characterizing N-substituted glycines.

Mass Spectrometry Data Presentation

To assist in the calibration of MS instruments and the identification of the compound in complex matrices, the following table summarizes the predicted electrospray ionization (ESI) adducts and their corresponding collision cross sections (CCS)[4].

Table 2: Predicted ESI-MS Adducts and Collision Cross Sections

| Adduct Species | Ionization Mode | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | ESI+ | 194.11756 | 142.7 |

| [M+NH₄]⁺ | ESI+ | 211.14410 | 161.9 |

| [M+Na]⁺ | ESI+ | 216.09950 | 149.0 |

| [M-H]⁻ | ESI- | 192.10300 | 146.4 |

| [M+HCOO]⁻ | ESI- | 238.10848 | 166.3 |

(Note: Data is based on the free base monoisotopic mass of 193.11028 Da).

References

-

PubChemLite (Université du Luxembourg). "N-methyl-n-(4-methylbenzyl)glycine hydrochloride (C11H15NO2) - Predicted Collision Cross Sections". PubChem / LCSB. Available at:[Link]

-

Simon, R. J., et al. "Peptoids: a modular approach to drug discovery." Proceedings of the National Academy of Sciences of the United States of America 89.20 (1992): 9367-9371. Available at:[Link]

-

Roberts, R. W., et al. "N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity." Chembiochem 9.14 (2008): 2223-2226. Available at:[Link]

Sources

- 1. 1609402-80-3|N-Methyl-N-(4-methylbenzyl)glycine hydrochloride|BLD Pharm [bldpharm.com]

- 2. Synthetic Peptides as Protein Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - N-methyl-n-(4-methylbenzyl)glycine hydrochloride (C11H15NO2) [pubchemlite.lcsb.uni.lu]

The Art of Attenuation: A Technical Guide to the Structure-Activity Relationship of N-Methyl-N-(4-methylbenzyl)glycine Derivatives as Glycine Transporter 1 (GlyT1) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The modulation of glycinergic neurotransmission through the inhibition of the Glycine Transporter 1 (GlyT1) has emerged as a compelling strategy for the treatment of central nervous system (CNS) disorders, particularly those characterized by N-methyl-D-aspartate (NMDA) receptor hypofunction, such as schizophrenia.[1][2] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of a promising class of GlyT1 inhibitors: N-methyl-N-(4-methylbenzyl)glycine derivatives, also known as substituted sarcosine derivatives. We will dissect the intricate relationship between chemical structure and biological function, offering field-proven insights into the experimental choices that drive the design of potent and selective GlyT1 inhibitors. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, providing not only a theoretical framework for SAR but also detailed, actionable experimental protocols.

Introduction: The Rationale for Targeting GlyT1

Glycine is a crucial co-agonist at the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[1][2] The concentration of glycine in the synaptic cleft is meticulously regulated by GlyT1, a sodium- and chloride-dependent transporter predominantly found on glial cells surrounding both inhibitory glycinergic and excitatory glutamatergic synapses.[3] By inhibiting GlyT1, we can effectively increase the synaptic concentration of glycine, thereby enhancing NMDA receptor function. This mechanism holds significant therapeutic potential for neurological and psychiatric conditions where NMDA receptor signaling is compromised.[1][2]

The N-aralkyl-N-methyl-glycine (sarcosine) scaffold has proven to be a fertile ground for the development of potent GlyT1 inhibitors.[4] This guide will focus specifically on derivatives of N-methyl-N-(4-methylbenzyl)glycine, a core structure that offers a unique combination of steric and electronic properties for fine-tuning GlyT1 inhibitory activity.

The Core Scaffold: Synthesis of N-Methyl-N-(4-methylbenzyl)glycine Derivatives

The synthesis of N-methyl-N-(4-methylbenzyl)glycine and its derivatives is typically achieved through reductive amination, a robust and versatile method in medicinal chemistry. The general synthetic approach allows for the systematic modification of the aromatic ring and the glycine backbone, which is fundamental for establishing a comprehensive SAR.

Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of the parent compound, N-methyl-N-(4-methylbenzyl)glycine.

Materials:

-

Sarcosine (N-methylglycine)

-

4-Methylbenzaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of sarcosine (1.0 eq) in a 1:1 mixture of DCM and MeOH, add 4-methylbenzaldehyde (1.1 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition is crucial to control the reaction rate and prevent excessive foaming.

-

Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of 1 M HCl.

-

Separate the organic layer and wash it with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure N-methyl-N-(4-methylbenzyl)glycine.

Causality Behind Experimental Choices:

-

Sodium triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent, ideal for reductive aminations. Its preference for reducing the protonated imine over the aldehyde starting material minimizes the formation of the corresponding alcohol byproduct.

-

Solvent System (DCM/MeOH): The combination of a non-polar solvent (DCM) and a polar protic solvent (MeOH) ensures the solubility of both the starting materials and the intermediate imine, facilitating a homogenous reaction.

-

Aqueous Workup: The acidic and basic washes are essential to remove unreacted starting materials, the reducing agent byproducts, and to isolate the final product in its neutral form.

Decoding the Structure-Activity Relationship (SAR)

The biological activity of N-methyl-N-(4-methylbenzyl)glycine derivatives as GlyT1 inhibitors is exquisitely sensitive to structural modifications. Based on extensive research on related N-aralkyl-sarcosine analogs, we can infer a detailed SAR for this chemical series.[4][5]

The Aromatic Ring: A Key Determinant of Potency and Selectivity

Substitutions on the 4-methylbenzyl ring have a profound impact on the inhibitory activity. The nature, position, and size of these substituents modulate the electronic and steric properties of the molecule, influencing its interaction with the GlyT1 binding pocket.

| Modification | Effect on GlyT1 Inhibitory Activity | Inferred Rationale |

| Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) | Generally increase potency. | Enhance electrostatic interactions with complementary residues in the binding site. The trifluoromethyl group, in particular, has been shown to be favorable in many GlyT1 inhibitors.[4] |

| Electron-donating groups (e.g., -OCH₃, -OH) | Activity is variable and position-dependent. | Can introduce hydrogen bonding opportunities but may also lead to unfavorable steric clashes depending on their location. |

| Bulky substituents | Generally decrease potency. | Steric hindrance can prevent optimal binding within the transporter's active site. |

| Positional Isomers | The position of the substituent is critical. | The binding pocket of GlyT1 is thought to have specific sub-pockets, and the optimal positioning of substituents is necessary to engage in favorable interactions. |

The Glycine Moiety: The Anchor to the Transporter

The N-methyl-glycine core serves as the primary recognition element, mimicking the endogenous substrate, glycine.

| Modification | Effect on GlyT1 Inhibitory Activity | Inferred Rationale |

| Replacement of the carboxylic acid | Esterification or amidation generally reduces or abolishes activity. | The carboxylate group is crucial for ionic interactions with positively charged residues in the GlyT1 binding site, anchoring the inhibitor. |

| Modification of the N-methyl group | Increasing the size of the alkyl group (e.g., to N-ethyl) can be tolerated but larger groups are generally detrimental. | The N-methyl group is thought to fit into a specific hydrophobic pocket. Larger substituents may introduce steric clashes. |

| Alpha-substitution on the glycine backbone | Generally not well-tolerated. | The glycine backbone is believed to be a critical pharmacophore, and any modifications can disrupt the necessary binding conformation. |

The following diagram illustrates the key SAR points for the N-methyl-N-(4-methylbenzyl)glycine scaffold.

In Vitro Evaluation: Quantifying GlyT1 Inhibitory Activity

A robust and reliable in vitro assay is paramount for accurately determining the potency of newly synthesized derivatives and establishing a quantitative SAR (QSAR). The most common method is a glycine uptake inhibition assay using cells that express the human GlyT1.

Experimental Protocol: Glycine Uptake Inhibition Assay

This protocol outlines a typical workflow for assessing the IC₅₀ values of test compounds.

Materials:

-

HEK293 cells stably expressing human GlyT1

-

[³H]-Glycine (radiolabeled glycine)

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Cell Plating: Plate the GlyT1-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Incubation: On the day of the assay, wash the cells with assay buffer. Add varying concentrations of the test compounds (typically in a serial dilution) to the wells and pre-incubate for 15-30 minutes at room temperature. This pre-incubation allows the compounds to bind to the transporter.

-

Initiation of Glycine Uptake: Initiate glycine uptake by adding a solution containing [³H]-glycine to each well. The final concentration of [³H]-glycine should be close to its Kₘ value for GlyT1 to ensure sensitive detection of inhibition.

-

Termination of Uptake: After a short incubation period (e.g., 10-15 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer. This step is critical to remove any unbound radiolabeled glycine.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer and transfer the lysate to a scintillation vial containing a scintillation cocktail.

-

Data Analysis: Measure the radioactivity in each sample using a microplate scintillation counter. The amount of radioactivity is directly proportional to the amount of glycine taken up by the cells.

-

IC₅₀ Determination: Plot the percentage of inhibition of glycine uptake against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.

Data Presentation and Interpretation

The systematic collection and clear presentation of SAR data are crucial for guiding the drug discovery process. A well-structured data table allows for easy comparison of the potency and other properties of the synthesized derivatives.

Table 1: Hypothetical SAR Data for N-Methyl-N-(4-methylbenzyl)glycine Derivatives

| Compound ID | R¹ (Position on Benzyl Ring) | GlyT1 IC₅₀ (nM) | Selectivity vs. GlyT2 |

| 1 (Parent) | 4-CH₃ | 520 | 50-fold |

| 2a | 4-CF₃ | 45 | >200-fold |

| 2b | 4-Cl | 88 | >150-fold |

| 2c | 4-F | 120 | >100-fold |

| 3a | 3-CF₃, 4-CH₃ | 65 | >180-fold |

| 3b | 2-F, 4-CH₃ | 250 | >80-fold |

| 4 | 4-OCH₃ | 780 | 30-fold |

Interpretation of Hypothetical Data:

-

The parent compound 1 with a 4-methyl group shows moderate activity.

-

The introduction of electron-withdrawing groups at the 4-position (compounds 2a-c ) significantly enhances potency, with the trifluoromethyl group in 2a being the most effective.

-

The position of the substituent is critical, as demonstrated by the reduced activity of the 2-fluoro derivative 3b compared to the 4-fluoro analog 2c .

-

An electron-donating group like methoxy (4 ) at the 4-position leads to a decrease in activity compared to the parent compound.

Conclusion and Future Directions

The N-methyl-N-(4-methylbenzyl)glycine scaffold represents a promising starting point for the design of novel GlyT1 inhibitors. The SAR for this class of compounds is well-defined, with a clear dependence on the electronic and steric properties of the substituents on the aromatic ring. The N-methyl-glycine moiety serves as a critical anchor to the transporter, and modifications to this part of the molecule are generally not well-tolerated.

Future research in this area should focus on:

-

Fine-tuning Aromatic Substitutions: Exploring a wider range of substituents at different positions on the benzyl ring to optimize potency and selectivity.

-

Improving Physicochemical Properties: Modulating the lipophilicity and other properties of the molecules to enhance their pharmacokinetic profiles, particularly their ability to cross the blood-brain barrier.

-

In Vivo Efficacy Studies: Progressing the most promising candidates to in vivo models of CNS disorders to validate their therapeutic potential.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to embark on the rational design and optimization of N-methyl-N-(4-methylbenzyl)glycine derivatives as next-generation GlyT1 inhibitors.

References

-

Mezler, M., Hornberger, W., Mueller, R., Schmidt, M., Amberg, W., Braje, W., ... & Behl, B. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular pharmacology, 74(6), 1705–1715. [Link]

-

Wolkenberg, S. E., Lindsley, C. W., & Hartman, G. D. (2007). Discovery and SAR studies of novel GlyT1 inhibitors. Bioorganic & medicinal chemistry letters, 17(18), 5233–5238. [Link]

-

Zhao, Z., O'Brien, J. A., Lemaire, W., Williams, D. L., Jr, Jacobson, M. A., Sur, C., ... & Lindsley, C. W. (2006). Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. Bioorganic & medicinal chemistry letters, 16(23), 5968–5972. [Link]

-

Schulte, U., & Kuhlmann, J. (2014). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 9(5), 958-965. [Link]

-

Wikipedia. (2024). Sarcosine. [Link]

-

International Journal of Novel Research and Development. (2024). Quantitative Structure-Activity Relationship (QSAR): A Review. [Link]

-

DergiPark. (2018). Investigation on quantitative structure-activity relationships of benzoylamino benzoic acid derivatives as β-ketoacyl-a. [Link]

-

Thio, L. L., Roon, K. I., & Zorumski, C. F. (2011). The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist. The Journal of neuroscience : the official journal of the Society for Neuroscience, 31(7), 2413–2418. [Link]

-

Harsing, L. G., Jr. (2006). Glycine transporter type-1 and its inhibitors. Current medicinal chemistry, 13(9), 1017–1044. [Link]

-

ResearchGate. (2010). In vitro inhibitory activity at the GlyT1 and the GlyT2 transporters.... [Link]

-

Wikipedia. (2024). Quantitative structure–activity relationship. [Link]

-

ResearchGate. (2019). Top: Synthesis of NBD–C60 2; 4‐hydroxybenzaldehyde and sarcosine are.... [Link]

-

Drug Design and Bioinformatics Lab. (2025). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti. [Link]

- Google Patents. (2012). CN102584612A - Synthesis method of sarcosine.

-

ResearchGate. (2021). Chemical structures of selected GlyT2 inhibitors. [Link]

-

Atlantis Press. (2023). Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Naphtylthiourea Derivative Compounds by in Silico as Anticancer Through Inhibition of VEGFR2 Receptors. [Link]

-

MDPI. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. [Link]

-

MDPI. (2019). Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors. [Link]

-

ResearchGate. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and SAR studies of novel GlyT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Stability of N-Methyl-N-(4-methylbenzyl)glycine in Pharmacokinetics: A Technical Guide for Peptidomimetic Drug Design

Executive Summary

The development of peptide-based therapeutics and peptidomimetics is historically bottlenecked by poor pharmacokinetic (PK) profiles, primarily driven by rapid proteolytic degradation and low membrane permeability. To circumvent these limitations, medicinal chemists frequently employ non-natural amino acid building blocks. N-methyl-N-(4-methylbenzyl)glycine (CAS: 1609402-80-3) is a highly specialized, dual-modified peptoid monomer that fundamentally alters the metabolic fate of the molecular scaffolds into which it is incorporated.

This whitepaper provides an in-depth mechanistic analysis of how this specific structural motif impacts metabolic stability. By dissecting the causality between its chemical architecture—specifically the N-methyl and 4-methylbenzyl groups—and its interaction with both plasma proteases and hepatic Cytochrome P450 (CYP450) enzymes, this guide establishes a framework for optimizing the PK profiles of next-generation therapeutics.

Mechanistic Profiling: The Dual Nature of N-Alkylation

When N-methyl-N-(4-methylbenzyl)glycine is incorporated into a peptide or small-molecule backbone, it forms a tertiary amide. This seemingly simple modification triggers a profound shift in the molecule's metabolic stability, characterized by a distinct trade-off between plasma stability and hepatic clearance.

Absolute Proteolytic Resistance (The "Shielding" Effect)

Native peptide bonds are rapidly recognized and hydrolyzed by ubiquitous endogenous proteases (e.g., aminopeptidases, DPP-IV). The incorporation of N-methyl-N-(4-methylbenzyl)glycine confers near-absolute resistance to these enzymes through two distinct causal mechanisms:

-

Elimination of Hydrogen Bond Donors: N-methylation of a peptide backbone replaces the critical amide hydrogen bond donor (NH) with a methyl group[1]. Because proteases rely on this hydrogen bond to anchor the substrate within their catalytic active sites, the binding affinity is drastically reduced.

-

Steric Occlusion: The bulky 4-methylbenzyl group introduces severe steric clashes, forcing the backbone into a conformation (often favoring cis-amide bonds) that physically cannot be accommodated by the proteolytic cleavage machinery[2].

Hepatic CYP450 Vulnerability (Phase I Metabolism)

While N-alkylation solves the problem of plasma instability, it introduces a new pharmacokinetic liability: hepatic metabolism. The addition of lipophilic alkyl and benzyl moieties significantly increases the molecule's affinity for hepatic CYP450 enzymes[3].

-

Benzylic Oxidation: The 4-methyl group on the benzyl ring is highly susceptible to benzylic oxidation by enzymes such as CYP3A4, rapidly forming a 4-hydroxymethylbenzyl metabolite.

-

N-Demethylation: The N-methyl group can undergo oxidative N-demethylation, converting the tertiary amine/amide back into a secondary amine/amide, which may subsequently become vulnerable to proteolysis.

Caption: CYP450-mediated Phase I metabolic pathways of the N-methyl-N-(4-methylbenzyl)glycine motif.

Quantitative Data Presentation: PK Parameter Shifts

To illustrate the pharmacokinetic impact of this building block, the following table summarizes the typical shifts in PK parameters when a native glycine residue is substituted with the N-methyl-N-(4-methylbenzyl)glycine motif in a lead compound.

| Pharmacokinetic Parameter | Native Glycine Motif | N-Methyl-N-(4-methylbenzyl)glycine | Mechanistic Causality |

| Plasma Half-life ( t1/2 ) | < 15 minutes | > 24 hours | Steric occlusion and loss of H-bond prevents protease active-site binding. |

| Hepatic CLint (µL/min/mg) | Low (< 10) | High (> 50) | Increased lipophilicity and benzylic protons drive CYP450 recognition[3]. |

| Membrane Permeability ( Papp ) | Low | High | Masking of the polar amide backbone enhances passive transcellular diffusion[2]. |

| Primary Clearance Route | Plasma Hydrolysis | Hepatic Oxidation | Shift from blood-based degradation to liver-based Phase I metabolism. |

Self-Validating Experimental Protocols

Protocol A: Human Liver Microsome (HLM) Intrinsic Clearance ( CLint )

This protocol isolates the CYP450-mediated degradation of the 4-methylbenzyl and N-methyl groups.

Reagents & Causality:

-

HLMs (0.5 mg/mL): Provides the full complement of Phase I hepatic enzymes.

-

NADPH (1 mM): The essential electron donor. Crucial validation step: Without NADPH, CYP450 enzymes cannot function. A minus-NADPH control must be run in parallel to differentiate true CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation.

-

Cold Acetonitrile (containing Internal Standard): Used to quench the reaction. The cold temperature and organic solvent instantly denature microsomal proteins, locking the metabolic snapshot in time.

Step-by-Step Methodology:

-

Preparation: Pre-warm 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLMs to 37°C.

-

Spiking: Add the test compound (containing the N-methyl-N-(4-methylbenzyl)glycine motif) to a final concentration of 1 µM. Keep organic solvent concentration <0.5% to prevent CYP inhibition.

-

Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.

-

Time-Course Sampling: At t=0,5,15,30,45, and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile.

-

Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

-

Analysis: Analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound. Calculate t1/2 and CLint using the first-order kinetic equation: CLint=(0.693/t1/2)×(Volume/mg protein) .

Caption: Self-validating in vitro workflow for determining microsomal intrinsic clearance (CLint).

Protocol B: Plasma Protease Stability Assay

This assay validates the protective "shielding" effect of the N-alkylation against blood-borne peptidases.

Step-by-Step Methodology:

-

Matrix Preparation: Thaw pooled human plasma (heparinized) and pre-incubate at 37°C for 10 minutes.

-

Incubation: Spike the test compound into the plasma to a final concentration of 5 µM.

-

Validation Controls: Run a native, unmodified peptide (e.g., Substance P or a simple glycine-containing analog) in parallel as a positive control for protease activity[2]. If the native peptide does not degrade, the plasma batch is enzymatically dead, invalidating the assay.

-

Sampling & Quenching: Extract 50 µL aliquots at t=0,1,2,4,8, and 24 hours. Immediately quench in 200 µL of cold methanol containing 0.1% formic acid (to disrupt protein-drug binding and precipitate plasma proteins).

-

Analysis: Vortex, centrifuge, and analyze the supernatant via LC-MS/MS. A successful N-methyl-N-(4-methylbenzyl)glycine incorporation should yield >90% parent compound remaining at 24 hours.

Conclusion and Strategic Recommendations

Incorporating N-methyl-N-(4-methylbenzyl)glycine into a drug scaffold is a highly effective strategy for overcoming the poor plasma stability and low permeability of native peptides. By eliminating hydrogen bond donors and introducing steric bulk, it renders the molecule virtually invisible to proteases[1].

However, drug development professionals must strategically manage the resulting shift in metabolic clearance. Because the alkyl and benzyl moieties act as strong substrates for hepatic CYP450 enzymes[3], downstream lead optimization may require blocking benzylic oxidation sites (e.g., via fluorine substitution on the methylbenzyl group) if the hepatic intrinsic clearance ( CLint ) proves too high for the desired dosing regimen.

References

-

Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals National Institutes of Health (NIH) / PMC[Link]

-

Overcoming the Shortcomings of Peptide-Based Therapeutics Taylor & Francis Online[Link]

-

Oral Absorption of Middle-to-Large Molecules and Its Improvement, with a Focus on New Modality Drugs MDPI[Link]

Sources

Application Note: Solvent Compatibility and Handling Protocols for N-methyl-N-(4-methylbenzyl)glycine

Executive Summary

N-methyl-N-(4-methylbenzyl)glycine is a specialized amino acid derivative featuring a lipophilic 4-methylbenzyl moiety attached to a hydrophilic N-methylglycine (sarcosine) core. This amphiphilic nature dictates its unique solubility profile. For researchers utilizing this compound in high-throughput screening, biochemical assays, or synthetic pipelines, understanding its solvent compatibility in Dimethyl Sulfoxide (DMSO) and aqueous buffers is critical. This guide provides a comprehensive, self-validating framework for preparing, storing, and diluting stock solutions to ensure reproducible experimental outcomes.

Physicochemical Profiling & Causality of Solvation

The solvation dynamics of N-methyl-N-(4-methylbenzyl)glycine are governed by its zwitterionic potential and the specific salt form utilized (typically the hydrochloride salt, CAS 1609402-80-3)[1].

-

Behavior in DMSO: Anhydrous DMSO is the premier solvent for master stock preparation. DMSO possesses a high dielectric constant and a strong dipole moment, which effectively disrupts the crystal lattice of the solid compound. Recent computational and experimental studies demonstrate that DMSO molecules actively stabilize the zwitterionic forms of amino acids; the sulfoxide ( S=O ) group interacts with the protonated amine, while the methyl groups interact with the oxoanion[2]. This dual-stabilization prevents aggregation and ensures a homogenous molecular dispersion.

-

Behavior in Aqueous Buffers: In water, the solubility is highly pH-dependent. The free base form exhibits minimal solubility near its isoelectric point (~pH 5.5) due to the net-zero charge promoting intermolecular aggregation via the lipophilic benzyl rings. Conversely, the HCl salt form is pre-protonated, significantly lowering the thermodynamic barrier to aqueous dissolution[1]. At physiological pH (7.4), the carboxylic acid is deprotonated, yielding an anionic/zwitterionic species that maintains moderate to high aqueous solubility.

Quantitative Solvent Compatibility Data

The following table summarizes the empirical solubility limits and stability metrics for N-methyl-N-(4-methylbenzyl)glycine (HCl salt) across standard laboratory solvents.

| Solvent System | Estimated Max Solubility | Optimal Use Case | Stability (Storage) |

| Anhydrous DMSO | > 50 mM | Primary Master Stock | > 12 months at -20°C |

| Water (Milli-Q, pH 7.0) | ~ 10 - 20 mM | Secondary Stock / Dilution | < 1 week at 4°C |

| Aqueous Buffer (pH 7.4) | ~ 5 - 10 mM | Biological Assays | Prepare fresh daily |

| Aqueous Buffer (pH 4.0) | < 1 mM | Avoid (Precipitation risk) | N/A |

| DMSO/Water (1:99) | ~ 100 - 500 µM | Final Assay Concentration | Stable during assay duration |

Note: Solubility limits can fluctuate based on buffer composition (e.g., presence of BSA, divalent cations, or surfactants).

Experimental Workflows & Logical Relationships

To visualize the critical handling pathways, the following diagrams map the physical state transitions and the step-by-step preparation workflow.

Figure 1: pH-Dependent State Machine and Aqueous Solubility Profile.

Figure 2: Master Stock Preparation and Aqueous Dilution Workflow.

Self-Validating Experimental Protocols

The following protocols are engineered to prevent common failure modes, such as solvent-induced precipitation, hydrolysis, and concentration drift. These align with the National Center for Advancing Translational Sciences (NCATS) guidelines for high-throughput screening compound preparation[3][4].

Protocol 1: Preparation of a 50 mM Master Stock in Anhydrous DMSO

Causality Focus: DMSO is highly hygroscopic. If non-anhydrous DMSO is used, or if the stock is repeatedly exposed to ambient humidity, water absorption will alter the dielectric constant of the solvent. Over multiple freeze-thaw cycles, this absorbed water causes localized supersaturation and irreversible micro-precipitation of the lipophilic compound.

Materials:

-

N-methyl-N-(4-methylbenzyl)glycine hydrochloride powder (Room temperature).

-

Anhydrous DMSO (≥99.9% purity, sealed under Argon).

-

Amber glass vials or low-bind polypropylene microcentrifuge tubes.

Step-by-Step Methodology:

-

Equilibration: Allow the sealed vial of the solid compound to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Validation: This prevents atmospheric condensation on the cold powder.

-

Calculation & Weighing: Weigh the desired mass. For a 50 mM stock of the HCl salt (MW ≈ 229.7 g/mol ), dissolving 11.48 mg in exactly 1.0 mL of anhydrous DMSO is required.

-

Solvation: Add the calculated volume of anhydrous DMSO directly to the powder.

-

Agitation: Vortex vigorously for 60 seconds. If visual particulates remain, sonicate in a water bath at room temperature for 5 minutes. Causality: Sonication induces cavitation, breaking apart crystalline aggregates and accelerating solvation kinetics.

-

Validation Check: Hold the vial against a light source. The solution must be optically clear. If turbidity persists, the concentration exceeds the thermodynamic solubility limit of that specific batch; dilute to 25 mM and re-evaluate.

-

Aliquoting: Dispense the master stock into single-use aliquots (e.g., 20 µL to 50 µL) in tightly sealed tubes. Purge the headspace with Argon gas if available.

-

Storage: Transfer immediately to -20°C or -80°C.

Protocol 2: Aqueous Dilution for Biological Assays

Causality Focus: Direct addition of aqueous buffer into a DMSO stock causes an exothermic mixing event and a rapid, localized drop in solvent solvating power, inevitably crashing the compound out of solution. The protocol below reverses the order of addition to maintain the solute below its critical nucleation threshold.

Materials:

-

50 mM Master Stock in DMSO (Thawed completely to room temperature).

-

Aqueous Assay Buffer (e.g., DPBS, HEPES, or cell culture media).

Step-by-Step Methodology:

-

Thawing: Remove a single DMSO aliquot from -20°C. Allow it to sit at room temperature for 15 minutes. Vortex briefly to ensure homogeneity. Validation: Inspect for cryo-precipitates. Do not proceed until the solution is perfectly clear.

-

Intermediate Dilution (Optional but Recommended): If the final assay concentration is very low (e.g., 1 µM), first perform a serial dilution in pure DMSO to create a 100x or 1000x working stock. This ensures the final pipetted volume into the aqueous buffer is accurate and manageable[4].

-

Aqueous Addition (The Critical Step): Place the target volume of aqueous buffer on a magnetic stirrer or prepare to vortex. Slowly add the DMSO stock dropwise into the rapidly moving aqueous buffer.

-

DMSO Tolerance Limit: Ensure the final concentration of DMSO in the biological assay does not exceed 1% (v/v), and ideally remains ≤ 0.1% for sensitive cell-based assays[3]. For example, adding 1 µL of a 10 mM DMSO stock to 999 µL of buffer yields a 10 µM final concentration with 0.1% DMSO.

-

Validation Check: Measure the absorbance or use dynamic light scattering (DLS) on a blank buffer vs. the diluted sample. If the baseline scatters significantly, micro-precipitates have formed. You must either decrease the final compound concentration or optimize the buffer (e.g., by adding 0.1% BSA to act as a carrier protein).

References

-

National Institutes of Health (NIH). "Human Pluripotent Stem Cells for High-Throughput Drug Screening and Characterization of Small Molecules." PubMed Central (PMC). Available at:[Link]

-

National Institutes of Health (NIH). "AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions." PubMed Central (PMC). Available at:[Link]

-

MDPI. "Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules." MDPI Open Access Journals. Available at: [Link]

Sources

- 1. N-Methyl-N-(4-methylbenzyl)glycine hydrochloride [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. Human Pluripotent Stem Cells for High-Throughput Drug Screening and Characterization of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the N-Alkylation of Sarcosine with 4-Methylbenzyl Bromide

Introduction: The Significance of N-Substituted Sarcosine Derivatives

N-alkylated amino acids are a critical class of molecules in medicinal chemistry and drug development.[1][2][3] Specifically, the incorporation of an N-alkyl group, such as a 4-methylbenzyl moiety, onto the sarcosine (N-methylglycine) backbone can significantly modulate the parent molecule's physicochemical properties. This modification can enhance lipophilicity, which may improve membrane permeability and bioavailability, and can also introduce a site for further chemical elaboration.[3] The resulting N-(4-methylbenzyl)sarcosine is a valuable building block for the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active compounds.

This document provides a comprehensive, step-by-step procedure for the N-alkylation of sarcosine with 4-methylbenzyl bromide. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering a robust and reproducible method for the preparation of this important intermediate. The causality behind each experimental choice is explained to ensure both procedural success and a deeper understanding of the underlying chemical principles.

Chemical Reaction Overview

The core of this procedure is a nucleophilic substitution reaction (SN2) where the secondary amine of sarcosine acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-methylbenzyl bromide. The presence of a suitable base is crucial to deprotonate the sarcosine, thereby increasing its nucleophilicity, and to neutralize the hydrobromic acid byproduct generated during the reaction.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Sarcosine (N-methylglycine) | ≥98% | e.g., Sigma-Aldrich | Store in a cool, dry place.[4][5] |

| 4-Methylbenzyl bromide | ≥97% | e.g., Sigma-Aldrich | Corrosive and lachrymator . Handle in a fume hood with appropriate PPE.[6][7][8] |

| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | e.g., Fisher Scientific | A suitable base for this reaction. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | A polar aprotic solvent that facilitates SN2 reactions. |

| Ethyl acetate (EtOAc) | ACS Grade | e.g., VWR | For extraction. |

| Diethyl ether | ACS Grade | e.g., VWR | For precipitation/crystallization. |

| Hydrochloric acid (HCl) | 1 M aqueous solution | --- | For pH adjustment during workup. |

| Sodium sulfate (Na₂SO₄) | Anhydrous | e.g., Fisher Scientific | For drying the organic phase. |

| Deuterated chloroform (CDCl₃) | For NMR | e.g., Cambridge Isotope Labs | For NMR analysis. |

Experimental Workflow Diagram

Caption: Experimental workflow for the N-alkylation of sarcosine.

Step-by-Step Experimental Protocol

PART 1: Reaction Setup

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add sarcosine (1.0 eq, e.g., 2.0 g, 22.4 mmol).

-

Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, approximately 40 mL). The sarcosine may not fully dissolve at this stage. Add anhydrous sodium carbonate (2.5 eq, e.g., 5.9 g, 56.0 mmol).

-

Causality Explanation: Anhydrous conditions are important to prevent hydrolysis of the alkylating agent. DMF is an excellent polar aprotic solvent for SN2 reactions as it solvates the cation of the base, leaving the anion more reactive. Sodium carbonate is a mild inorganic base sufficient to deprotonate the carboxylic acid of sarcosine and the resulting ammonium salt, facilitating the nucleophilic attack of the secondary amine.

-

-

Addition of the Alkylating Agent: While stirring the suspension, add 4-methylbenzyl bromide (1.1 eq, e.g., 4.5 g, 24.6 mmol) dropwise at room temperature.

-

Reaction Conditions: Fit the flask with a reflux condenser and heat the reaction mixture to 60-70 °C in an oil bath.

-

Causality Explanation: Heating the reaction mixture increases the reaction rate. A moderate temperature of 60-70 °C is generally sufficient to drive the reaction to completion without promoting significant side reactions or decomposition of the product.

-

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To prepare a TLC sample, withdraw a small aliquot of the reaction mixture, dilute it with ethyl acetate, and filter it through a small plug of silica gel to remove the inorganic salts. A suitable eluent system for TLC is a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The product should be more nonpolar than the starting sarcosine. The reaction is typically complete within 12-24 hours.

PART 2: Workup and Product Isolation

-

Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the reaction mixture through a pad of Celite to remove the insoluble inorganic salts (sodium carbonate and sodium bromide). Wash the filter cake with a small amount of ethyl acetate.

-

Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the DMF under reduced pressure using a rotary evaporator. It is advisable to use a high-vacuum pump and gentle heating (e.g., 40-50 °C) to effectively remove the high-boiling DMF.

-

Aqueous Workup: To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). The product may be present in either the aqueous or organic layer, or between them, depending on the pH. Adjust the pH of the aqueous layer to ~5-6 with 1 M HCl. At this pH, the product, an amino acid, should be near its isoelectric point, minimizing its solubility in water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Causality Explanation: The extraction process is designed to move the desired organic product from the aqueous phase to an organic solvent from which it can be easily isolated.

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude N-(4-methylbenzyl)sarcosine.

PART 3: Purification and Characterization

-

Purification: The crude product can be purified by one of the following methods:

-

Column Chromatography: Purify the crude material on a silica gel column using a gradient elution, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol.

-

Recrystallization: The crude product may also be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water.

-

-

Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques.[9]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the methyl group on the nitrogen, the methylene protons of the sarcosine backbone, the benzylic protons, the aromatic protons of the 4-methylbenzyl group, and the methyl group on the aromatic ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak corresponding to the mass of the protonated product [M+H]⁺.

-

Infrared Spectroscopy (IR): The IR spectrum should display a characteristic carbonyl stretch from the carboxylic acid, as well as C-H and N-C stretching vibrations.[10]

-

Reaction Mechanism

Caption: SN2 mechanism for N-alkylation of sarcosine.

Troubleshooting and Key Considerations

-

Low Yield: If the yield is low, ensure that all reagents and solvents are anhydrous. The reaction time may need to be extended, or the temperature slightly increased. Incomplete deprotonation of sarcosine can also be a cause; consider using a stronger base like potassium carbonate or an organic base such as triethylamine, although this may increase the likelihood of side reactions.

-

Over-alkylation: While sarcosine is a secondary amine and cannot be di-alkylated at the nitrogen, the carboxylate can potentially be esterified by the alkylating agent under certain conditions, though this is less likely with a bromide. If this is observed, using a milder base or lower reaction temperature can mitigate this side reaction.

-

Purification Difficulties: The product is an amino acid and may have zwitterionic character, which can make it challenging to handle during extraction and chromatography. Careful pH control during the aqueous workup is essential. If the product is highly polar, reverse-phase chromatography may be a more suitable purification method.[11]

Conclusion

The protocol detailed above provides a reliable and well-rationalized method for the synthesis of N-(4-methylbenzyl)sarcosine. By understanding the function of each reagent and the rationale behind the chosen conditions, researchers can confidently execute this procedure and adapt it as needed for related transformations. The successful synthesis of this compound opens avenues for its use in the development of novel therapeutics and other advanced materials.

References

-

ChemBK. (2024, April 9). 4-Methylbenzyl bromide. Retrieved from ChemBK. [Link]

-

K. Yagi, et al. (1973). Oxidation of sarcosine and N-alkyl derivatives of glycine by D-amino-acid oxidase. PubMed. [Link]

-

A. D. Smith. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Technology Networks. [Link]

-

P. G. M. Wuts, T. W. Greene. (2017, December 8). Direct N-alkylation of unprotected amino acids with alcohols. Science. [Link]

-

P. G. M. Wuts, T. W. Greene. (2017). Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate. [Link]

-

C. B. Singh, V. Kavala, A. K. Samal, B. K. Patel. (2007, January 17). Aqueous-Mediated N-Alkylation of Amines. ResearchGate. [Link]

- Google Patents. (n.d.). Processes for the alkylation of secondary amine groups of morphinan derivatives.

-

DTIC. (n.d.). A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. Retrieved from DTIC. [Link]

-

National Center for Biotechnology Information. (n.d.). p-Xylyl bromide. PubChem Compound Database. [Link]

-

J. C. Vantourout, et al. (2017). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC. [Link]

-

National Center for Biotechnology Information. (n.d.). Sarcosine. PubChem Compound Database. [Link]

-

SpectraBase. (n.d.). Sarcosine, N-(4-methylbenzoyl)-, dodecyl ester. Retrieved from SpectraBase. [Link]

-

A. D'Andrea, et al. (2019, May 23). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry. [Link]

-

Reagent Guide. (2026, February 27). N alkylation at sp3 Carbon. Retrieved from Reagent Guide. [Link]

-

Wikipedia. (n.d.). Sarcosine. Retrieved from Wikipedia. [Link]

-

S. Ye, et al. (2020, May 8). Reaction Mechanism of N-Cyclopropylglycine Oxidation by Monomeric Sarcosine Oxidase. ChemRxiv. [Link]

-

European Patent Office. (n.d.). Novel preparation method for sarcosine and derivatives thereof. Retrieved from European Patent Office. [Link]

-

Teledyne ISCO. (2022, December 8). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved from Teledyne ISCO. [Link]

-

NIST. (n.d.). Sarcosine, N-(4-methylbenzoyl)-, dodecyl ester. NIST Chemistry WebBook. [Link]

-

A. Doriti, et al. (2016, April 8). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. RSC Publishing. [Link]

-

Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from Shimadzu. [Link]

- Google Patents. (n.d.). Synthesis method of sarcosine.

-

Analytical Techniques in Aquaculture Research. (n.d.). Amino acid analysis. Retrieved from Analytical Techniques in Aquaculture Research. [Link]

- J. M. Chalker, G. J. L. Bernardes, B. G. Davis, Y. Lin. (2011). Synthesis of N-Alkyl Amino Acids. In: Comprehensive Organic Synthesis II. Elsevier.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry. [Link]

-

PrepChem.com. (n.d.). Synthesis of N-acetyl-sarcosine. Retrieved from PrepChem.com. [Link]

-

SpectraBase. (n.d.). Sarcosine, N-(4-methoxybenzoyl)-, pentyl ester. Retrieved from SpectraBase. [Link]

-

Reddit. (2022, December 7). N-alkylation of glycine. r/Chempros. [Link]

-

Taylor & Francis. (n.d.). Sarcosine – Knowledge and References. Retrieved from Taylor & Francis. [Link]

-

N. V. G. D. P. K. S. Kumar, et al. (2019). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. PMC. [Link]

Sources

- 1. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchmgt.monash.edu [researchmgt.monash.edu]

- 4. Sarcosine | C3H7NO2 | CID 1088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sarcosine - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. teledyneisco.com [teledyneisco.com]

Application Note: Buffer Selection and Optimization for the Biological Screening of N-methyl-N-(4-methylbenzyl)glycine

Target Audience: Senior Researchers, Biophysicists, and Drug Development Professionals Compound: N-methyl-N-(4-methylbenzyl)glycine (MMBG) | CAS: 1609402-80-3

Mechanistic Rationale: The Zwitterionic Challenge

N-methyl-N-(4-methylbenzyl)glycine (MMBG) presents a unique physicochemical challenge in high-throughput screening (HTS) and biophysical characterization. Structurally, MMBG is an amphiphilic molecule featuring a hydrophobic 4-methylbenzyl tail and a highly polar, zwitterionic N-methylglycine (sarcosine) headgroup.

At a physiological pH of 7.4, the carboxylic acid (pKa ~2.3) is fully deprotonated, while the tertiary amine (pKa ~9.0) remains protonated. This amphiphilic topology drives concentration-dependent self-association. If the buffer environment is not precisely engineered, MMBG will undergo phase separation to form microscopic colloidal aggregates. As pioneered by the Shoichet Laboratory, these colloids sequester target proteins via non-specific surface adsorption, leading to artifactual "promiscuous inhibition" and a high rate of false positives in screening campaigns 1.

To yield trustworthy data, the screening buffer must be treated as an active participant in the assay—engineered specifically to maintain MMBG in a monomeric state while preserving target protein stability.

Buffer Matrix Engineering: The Causality of Choice

A standard biological screening buffer (e.g., PBS) is insufficient for MMBG. The Optimized Screening Buffer (OSB) must be constructed with deliberate causality to counteract the molecule's liabilities.

-

Buffering Agent (20 mM HEPES, pH 7.4): HEPES is selected over Tris because it lacks primary amines, preventing interference with downstream Surface Plasmon Resonance (SPR) EDC/NHS immobilization chemistries 2. Furthermore, HEPES has a negligible temperature coefficient ( Δ pKa/°C = -0.014), ensuring pH stability across different assay temperatures.

-

Ionic Strength (150 mM NaCl): The zwitterionic headgroup of MMBG can engage in non-specific electrostatic interactions with charged patches on the target protein. 150 mM NaCl provides sufficient Debye length screening to mask these spurious interactions without destabilizing the target's tertiary structure.

-

Surfactant (0.01% v/v Tween-20): This is the most critical component. Non-ionic detergents disrupt the hydrophobic interactions between the 4-methylbenzyl tails of MMBG molecules. This raises the Critical Aggregation Concentration (CAC) and prevents the formation of target-sequestering colloids, a standard practice for mitigating aggregation-based inhibition 3.

-

Cosolvent (2.0% v/v DMSO): Required to maintain the solubility of the MMBG stock. The DMSO concentration must be strictly matched between the analyte and running buffer to prevent bulk refractive index artifacts during optical screening.

Quantitative Data & Matrix Summaries

Table 1: Physicochemical Properties of MMBG

| Property | Value | Mechanistic Implication |

| Molecular Weight | ~193.24 g/mol | Low mass requires high-sensitivity SPR for detection. |

| pKa (Carboxylate) | ~2.3 | Fully deprotonated (anionic) at pH 7.4. |

| pKa (Amine) | ~9.0 | Fully protonated (cationic) at pH 7.4. |

| Net Charge (pH 7.4) | 0 (Zwitterion) | Prone to dipole-dipole self-association. |

| Topology | Amphiphilic | High risk of colloidal aggregation in aqueous media. |

Table 2: Optimized Screening Buffer (OSB) Matrix

| Component | Concentration | Causality / Purpose |

| HEPES (pH 7.4) | 20 mM | Maintains physiological pH; SPR-compatible (no primary amines). |

| NaCl | 150 mM | Debye screening of non-specific electrostatic interactions. |

| Tween-20 | 0.01% (v/v) | Prevents colloidal aggregation and promiscuous inhibition. |

| DMSO | 2.0% (v/v) | Solubilizes the hydrophobic 4-methylbenzyl moiety. |

Table 3: Troubleshooting MMBG Screening Artifacts

| Observation | Root Cause | Corrective Action |

| Bell-shaped dose-response | Colloidal aggregation at high concentrations. | Perform DLS; ensure [MMBG] is below the CAC. |

| Square-wave SPR sensorgram | Bulk refractive index mismatch. | Perform rigorous DMSO solvent correction (1.5% - 2.5%). |

| Irreversible target binding | Non-specific hydrophobic adsorption. | Increase Tween-20 to 0.05%; add 1 mg/mL BSA as a scavenger. |

Mandatory Visualization: Buffer Selection Workflow

MMBG buffer selection workflow highlighting detergent use to prevent colloidal aggregation in HTS.

Self-Validating Experimental Protocols

To ensure scientific integrity, the screening workflow must be a self-validating system. Protocol 1 validates the physical state of the molecule, acting as a gatekeeper for Protocol 2, which validates the biological interaction.

Protocol 1: Self-Validating DLS Assay for CAC Determination

Purpose: To identify the Critical Aggregation Concentration (CAC) of MMBG and ensure the downstream biological screen operates strictly with monomeric compound 4.

-

Stock Preparation: Prepare a 10 mM MMBG stock in 100% anhydrous DMSO.

-

Buffer Formulation: Prepare the Optimized Screening Buffer (OSB: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20). Filter through a 0.22 µm membrane to remove ambient dust particulates.

-

Gradient Generation: Perform a serial dilution of MMBG in OSB to create a concentration gradient (1 µM to 500 µM). Crucial Step: Maintain a constant 2.0% DMSO concentration across all wells to prevent solvent-induced scattering variations.

-

Equilibration: Incubate the microplate at 25°C for 15 minutes to allow for thermodynamic equilibrium of potential colloid formation.

-

Data Acquisition: Measure light scattering intensity using a Dynamic Light Scattering (DLS) plate reader (e.g., Wyatt DynaPro).

-

Analysis & Validation: Plot scattering intensity (y-axis) against MMBG concentration (x-axis). The CAC is defined as the inflection point where scattering exponentially increases.

-

Self-Validation Check: The maximum concentration used in Protocol 2 must be at least 3-to-5-fold below this established CAC.

-

Protocol 2: High-Throughput SPR Binding Assay

Purpose: To measure the specific binding kinetics of monomeric MMBG to the target protein without bulk refractive index or aggregation artifacts.

-

Target Immobilization: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling (EDC/NHS) in 10 mM Sodium Acetate (pH 5.0). Quench unreacted esters with 1M Ethanolamine.

-

Fluidic Priming: Prime the SPR fluidics with the OSB. Run at least three startup cycles of buffer to stabilize the baseline.

-

Solvent Correction: Because MMBG requires 2% DMSO, prepare a solvent correction curve (ranging from 1.5% to 2.5% DMSO in OSB). Inject these standards to map and subtract bulk refractive index changes caused by minor DMSO mismatches during sample injection 2.

-

Analyte Injection: Inject MMBG at multiple concentrations (strictly below the CAC determined in Protocol 1) at a flow rate of 30 µL/min for 60 seconds (association phase).

-

Dissociation: Allow OSB to flow over the chip for 120 seconds to monitor the dissociation phase.

-

Kinetic Validation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

-

Self-Validation Check: Reject any responses showing "square-wave" profiles (indicative of bulk solvent mismatch) or non-saturating, linear upward drift (indicative of non-specific colloidal adsorption).

-

References

- Colloidal aggregation: from screening nuisance to formulation nuance.National Center for Biotechnology Information (PMC).

- A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library.ACS Publications.

- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.National Center for Biotechnology Information (PMC).

- Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs.News-Medical.

Sources

- 1. Colloidal aggregation: from screening nuisance to formulation nuance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. news-medical.net [news-medical.net]

Troubleshooting solubility issues of N-methyl-N-(4-methylbenzyl)glycine in aqueous media

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of synthetic amino acid derivatives.

N-methyl-N-(4-methylbenzyl)glycine presents a unique challenge: it combines a highly hydrophobic 4-methylbenzyl moiety with a zwitterionic glycine backbone. To successfully formulate this compound for assays or in vivo dosing, we must move beyond trial-and-error and apply first-principles thermodynamics and electrostatic theory.

This guide provides a mechanistic framework, self-validating protocols, and troubleshooting FAQs to permanently resolve your solubility issues.

Diagnostic Workflow: Solubilization Logic

Before altering your assay conditions, trace your experimental constraints through the decision matrix below to identify the thermodynamically favored solubilization strategy.

Decision tree for troubleshooting N-methyl-N-(4-methylbenzyl)glycine aqueous solubility.

Quantitative Physicochemical Profile

To manipulate solubility, we must first define the quantitative boundaries of the molecule. The table below summarizes the critical physicochemical parameters dictating the behavior of N-methyl-N-(4-methylbenzyl)glycine in solution.

| Parameter | Estimated Value | Mechanistic Implication for Solubility |

| Carboxylic Acid pKa₁ | ~2.29 | Below pH 2.3, the molecule is predominantly a soluble cation. |

| Tertiary Amine pKa₂ | ~8.50 | Above pH 8.5, the molecule is predominantly a soluble anion. |

| Isoelectric Point (pI) | ~5.40 | At pH 5.4, net charge is zero. Electrostatic repulsion is eliminated, causing severe aggregation and precipitation[1]. |

| LogP (Hydrophobicity) | ~2.1 - 2.5 | The 4-methylbenzyl group heavily disrupts the aqueous hydrogen-bonding network, requiring co-solvents or complexation if pH adjustment is restricted. |

Troubleshooting FAQs & Self-Validating Methodologies

Q1: Why does my compound instantly crash out of solution when diluted into my physiological assay buffer?

The Causality: You are likely observing isoelectric precipitation. N-methyl-N-(4-methylbenzyl)glycine is an amphoteric molecule[2]. In pure water or slightly acidic buffers (pH 4.5 – 6.5), the carboxylic acid is deprotonated (-COO⁻) and the tertiary amine is protonated (-NH(CH₃)⁺). This creates a zwitterion with a net-zero electrical charge.

Zwitterionic amino acid derivatives exhibit minimal solubility at their isoelectric point (pI)[3]. Because the molecules lack a net charge, electrostatic repulsion between them is minimized. The hydrophobic 4-methylbenzyl groups undergo hydrophobic collapse, aggregating to minimize contact with water, which leads to rapid macroscopic precipitation[1].

Q2: My assay can tolerate pH shifts. How do I properly formulate the salt form to maximize solubility?

The Causality: By shifting the pH at least 2 units away from the pI, you force >99% of the molecules into a uniformly charged state (either all cationic or all anionic). This restores electrostatic repulsion, thermodynamically favoring dissolution[4].

Step-by-Step Protocol: In Situ Salt Formation (Self-Validating)

-

Weighing: Weigh the desired mass of the free zwitterion into a glass vial.

-

Acid/Base Addition:

-

For the Cationic Salt (HCl): Add 1.1 molar equivalents of 0.1 M HCl.

-

For the Anionic Salt (Sodium): Add 1.1 molar equivalents of 0.1 M NaOH.

-

-

Agitation: Vortex for 60 seconds. The localized extreme pH will rapidly break the hydrophobic aggregates.

-

Dilution: Slowly back-titrate with your target assay buffer (e.g., PBS) while vortexing, ensuring the final pH remains either < 3.5 or > 7.5.

-

Self-Validation (Centrifugation Check):

-

Centrifuge the final mixture at 10,000 × g for 10 minutes.

-

Validation Logic: If the compound is truly dissolved, the supernatant concentration (measured via HPLC-UV) will match your theoretical input. If a translucent pellet forms, you have a colloidal suspension, indicating your final pH drifted too close to the pI. Adjust the buffer capacity.

-

Q3: I am running a cell-based assay at pH 7.4 and cannot use extreme pH. What co-solvents are appropriate, and what are the hidden risks?

The Causality: At pH 7.4, the molecule is dangerously close to its pI and retains significant zwitterionic character. Adding a co-solvent (like DMSO or PEG 400) reduces the dielectric constant of the aqueous medium and lowers interfacial tension, which accommodates the hydrophobic 4-methylbenzyl group[4].

However, you must account for the Solubility-Permeability Interplay . While co-solvents increase apparent solubility, they simultaneously decrease the thermodynamic driving force for the drug to partition into lipid membranes[5]. If your assay relies on intracellular target engagement, over-solubilizing with high concentrations of DMSO will artificially reduce your compound's apparent permeability and potency[5].

Co-Solvent Selection Matrix

| Co-Solvent | Max Recommended Vol% (In Vitro) | Solubilization Mechanism | Permeability Impact Risk |

| DMSO | ≤ 1.0% | Disrupts water lattice; solvates hydrophobic benzyl ring. | High (Reduces membrane partitioning driving force)[5]. |

| Ethanol | ≤ 2.0% | Lowers dielectric constant. | Moderate. |

| PEG 400 | ≤ 5.0% | Steric stabilization and co-solvency. | Low to Moderate. |

Q4: My in vivo pharmacokinetic study requires an aqueous vehicle without high levels of organic solvents. How can I solubilize this compound?

The Causality: When both pH adjustment and organic co-solvents are prohibited, you must physically shield the hydrophobic 4-methylbenzyl moiety from the aqueous environment. Cyclodextrin complexation is the premier method for this. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic cavity perfectly sized to encapsulate a substituted benzyl ring.

Step-by-Step Protocol: HP-β-CD Complexation (Self-Validating)

-

Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.

-

Milling: Add N-methyl-N-(4-methylbenzyl)glycine powder to the cyclodextrin solution.

-

Equilibration: Sonicate in a water bath for 30 minutes, maintaining the temperature below 40°C to prevent degrading the thermodynamic stability of the inclusion complex. Stir overnight at room temperature.

-

Self-Validation (Filtration & DLS):

-

Pass the solution through a 0.22 µm PVDF syringe filter.

-

Validation Logic: A successful inclusion complex will pass freely through the filter. Analyze the filtrate using Dynamic Light Scattering (DLS). A monodisperse peak at ~1-2 nm confirms individual cyclodextrin complexes. Peaks >100 nm indicate uncomplexed, precipitating drug, requiring a higher cyclodextrin ratio.

-

References

-

[1] Creative Proteomics Blog. Isoelectric Point for Protein Analysis and Biopharmaceutical Development. Available at:

-

[5] ACS Publications (Molecular Pharmaceutics). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Available at:

-

[4] MDPI (Pharmaceutics). Investigating Strategies to Enhance the Aqueous Solubility of Ketamine HCl for Intranasal Delivery. Available at:

-

[3] Wikipedia. Amino acid - Isoelectric point. Available at:

-

[2] PubMed. Physicochemical Properties of Zwitterionic Drugs in Therapy. Available at:

Sources

- 1. Isoelectric Point for Protein Analysis and Biopharmaceutical Development - Creative Proteomics Blog [creative-proteomics.com]

- 2. Physicochemical Properties of Zwitterionic Drugs in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amino acid - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

Resolving HPLC peak tailing for N-methyl-N-(4-methylbenzyl)glycine analysis

Resolving HPLC Peak Tailing: A Troubleshooting Guide

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of N-methyl-N-(4-methylbenzyl)glycine. As Senior Application Scientists, we provide this guide to not only offer solutions but also to explain the scientific principles behind them, enabling you to build robust and reliable analytical methods.

Understanding the Culprit: Why Does N-methyl-N-(4-methylbenzyl)glycine Exhibit Peak Tailing?

N-methyl-N-(4-methylbenzyl)glycine is an amphoteric molecule, containing both a basic tertiary amine and an acidic carboxylic acid functional group. This dual nature is central to its chromatographic behavior. The primary cause of peak tailing for this and other basic compounds in reversed-phase HPLC is secondary interactions with the stationary phase.[1]

Standard silica-based columns, like C18 or C8, have residual, unreacted silanol groups (Si-OH) on their surface.[2] At mobile phase pH levels above approximately 3-4, these silanol groups can deprotonate to become negatively charged (Si-O⁻).[3][4] The positively charged (protonated) tertiary amine of your analyte can then undergo strong ionic interactions with these sites. This secondary retention mechanism is stronger and less uniform than the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind as they move through the column, resulting in an asymmetric or "tailing" peak.[5][6]

Diagram 1: Analyte-Silanol Secondary Interaction

Caption: Unwanted ionic attraction between the analyte and the column's stationary phase.

Troubleshooting Guide & FAQs

This section provides direct answers and actionable protocols to diagnose and resolve peak tailing.

Q1: My peak for N-methyl-N-(4-methylbenzyl)glycine is tailing significantly. What is the most probable cause?

The most common cause is the chemical interaction between the basic tertiary amine on your molecule and acidic residual silanol groups on the silica-based stationary phase.[2][3] This is especially pronounced if your mobile phase pH is in the mid-range (pH 4-7), where silanols are ionized and your amine is protonated. A secondary, but related, issue occurs if the mobile phase pH is too close to the pKa of your analyte, causing it to exist in a mixture of ionized and unionized forms during the separation, which can distort the peak.[7]

Q2: How can I determine if my tailing problem is chemical (analyte-specific) or physical (system-related)?

A simple diagnostic test can differentiate between chemical and physical issues. A physical problem, such as a column void or extra-column volume, will generally affect all peaks in the chromatogram.[8] A chemical problem will be specific to certain analytes.

Diagnostic Protocol:

-

Prepare a test sample containing a neutral, well-behaving compound (e.g., caffeine or toluene) at a suitable concentration.

-

Inject this neutral compound using your current HPLC method.

-

Analyze the Peak Shape:

-

If the neutral compound's peak is also tailing: The issue is likely physical. Investigate potential system problems like a column void, a blocked frit, or excessive extra-column volume.[8]

-

If the neutral compound's peak is symmetrical: The issue is chemical and specific to the interaction of N-methyl-N-(4-methylbenzyl)glycine with your system. You should focus on optimizing the mobile phase and column chemistry.[8]

-

Diagram 2: Troubleshooting Workflow for Peak Tailing

Sources

- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]

- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 3. elementlabsolutions.com [elementlabsolutions.com]

- 4. chromtech.com [chromtech.com]

- 5. acdlabs.com [acdlabs.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]

- 8. HPLC Peak Tailing - Axion Labs [axionlabs.com]

Technical Support Center: Overcoming Hygroscopicity in N-methyl-N-(4-methylbenzyl)glycine Salts

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals dealing with the severe moisture-sorption challenges associated with the salts of N-methyl-N-(4-methylbenzyl)glycine .

Because this molecule features both a tertiary amine and a carboxylic acid, it inherently exists as a zwitterion. While salt formation is a standard approach to improve solubility and handling, improper counterion selection for this specific amphoteric framework often leads to catastrophic deliquescence. This guide provides field-proven troubleshooting protocols, mechanistic explanations, and self-validating workflows to overcome these hygroscopic hurdles.

Section 1: Mechanistic Causality & Counterion Theory